molecular formula C190H286N54O58 B013110 Neuropeptide Y (pig) CAS No. 83589-17-7

Neuropeptide Y (pig)

Cat. No. B013110
CAS RN: 83589-17-7
M. Wt: 4255 g/mol
InChI Key: JYLKGTCHMPLCES-OFGSCBOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

NPY is synthesized using advanced peptide synthesis techniques, which involve automated processes and specific protecting groups to achieve high purity and yield. The optimized method for human NPY, which shares similarities with porcine NPY, involves single-step coupling and yields the product with over 90% purity, allowing for efficient purification (Mierke et al., 1992).

Molecular Structure Analysis

NPY's structure has been extensively analyzed, revealing a significant presence of alpha-helix formations, especially in the C-terminal region. Detailed conformational studies in solvents like trifluoroethanol indicate a predominant alpha-helical structure extending from specific residues, suggesting a stabilized intramolecular arrangement (Mierke et al., 1992; Krstenansky et al., 1989).

Chemical Reactions and Properties

NPY undergoes specific chemical modifications, such as the oxidation of methionine residues, which is common in peptides containing methionine like NPY. This oxidation is indicative of the peptide's susceptibility to environmental conditions, impacting its stability and function (O'Hare et al., 1988).

Physical Properties Analysis

The physical properties of NPY, including its stability and solubility, are influenced by its amino acid composition and structure. The presence of a high degree of alpha-helix and the potential for oxidation of specific residues contribute to the peptide's physical behavior in biological systems.

Chemical Properties Analysis

NPY's chemical properties, such as receptor binding affinity and agonistic activity, are crucial for its biological functions. Truncated and modified NPY analogs retain significant receptor binding affinities, highlighting the importance of specific regions within the peptide for receptor interaction and signaling pathways (Krstenansky et al., 1989).

Scientific Research Applications

  • Modulation of Muscle Function and Neurotransmitter Release:

    • NPY relaxes guinea pig colon muscle by inhibiting cholinergic transmission through alpha-adrenergic receptors, suggesting a role in modulating classical neurotransmitter functions (Wiley & Owyang, 1987).
    • It inhibits acetylcholine release from guinea pig myenteric neurons through an inhibitory GTP-binding protein, highlighting its influence in neurotransmitter release regulation (Mulholland & Jaffer, 1991).
  • Appetite and Feeding Behavior:

    • NPY stimulates feeding in guinea pigs through Y1 and Y5 receptors, indicating its potential role in mediating hyperphagia (excessive eating) in mammals (Lecklin et al., 2002).
  • Structural and Functional Relationships:

    • The structure-activity relationship of NPY with different receptors, responsible for its contractile effects in guinea pig airways and rat colon, was explored, showing complex interactions between NPY and its receptors (Cadieux et al., 1990).
  • Neuroanatomy and Neurophysiology:

    • NPY-like immunoreactivity in the Meishan pig brain is similar to other species, supporting its role in controlling feeding, growth, and reproduction (Pearson et al., 1996).
    • It is present in 30% of superior cervical ganglion neurons supplying the cervical oesophagus in pigs, suggesting importance in the extrinsic innervation of the gastrointestinal tract (Rytel et al., 2019).
  • Ion Transport and Vascular Tone:

    • NPY is a powerful modulator of epithelial ion transport in the small intestine, underlining its role in gastrointestinal physiology (Friel et al., 1986).
    • Y(2) receptors of NPY contribute to basal splenic vascular tone in reserpinized pigs, highlighting its role in vascular regulation (Malmström et al., 2002).

properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C190H286N54O58/c1-16-94(9)149(180(296)234-129(81-140(193)253)169(285)226-124(74-93(7)8)172(288)239-150(95(10)17-2)181(297)240-151(100(15)247)182(298)221-116(32-23-67-208-190(202)203)156(272)220-119(59-62-145(260)261)161(277)218-114(30-21-65-206-188(198)199)157(273)223-121(152(195)268)76-102-39-49-108(249)50-40-102)238-173(289)127(79-105-45-55-111(252)56-46-105)229-168(284)128(80-106-86-204-90-210-106)230-159(275)115(31-22-66-207-189(200)201)219-165(281)123(73-92(5)6)224-155(271)97(12)212-174(290)134(88-245)236-167(283)126(78-104-43-53-110(251)54-44-104)228-166(282)125(77-103-41-51-109(250)52-42-103)227-158(274)113(29-20-64-205-187(196)197)216-153(269)96(11)211-163(279)122(72-91(3)4)225-170(286)131(84-147(264)265)232-162(278)118(58-61-144(258)259)217-154(270)98(13)213-177(293)137-34-25-68-241(137)183(299)99(14)214-164(280)130(83-146(262)263)231-160(276)117(57-60-143(256)257)215-142(255)87-209-176(292)136-33-24-70-243(136)186(302)133(82-141(194)254)235-171(287)132(85-148(266)267)233-178(294)139-36-27-71-244(139)185(301)120(28-18-19-63-191)222-175(291)135(89-246)237-179(295)138-35-26-69-242(138)184(300)112(192)75-101-37-47-107(248)48-38-101/h37-56,86,90-100,112-139,149-151,245-252H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,268)(H,204,210)(H,209,292)(H,211,279)(H,212,290)(H,213,293)(H,214,280)(H,215,255)(H,216,269)(H,217,270)(H,218,277)(H,219,281)(H,220,272)(H,221,298)(H,222,291)(H,223,273)(H,224,271)(H,225,286)(H,226,285)(H,227,274)(H,228,282)(H,229,284)(H,230,275)(H,231,276)(H,232,278)(H,233,294)(H,234,296)(H,235,287)(H,236,283)(H,237,295)(H,238,289)(H,239,288)(H,240,297)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKGTCHMPLCES-OFGSCBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C190H286N54O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232446
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4255 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neuropeptide Y (pig)

CAS RN

83589-17-7
Record name Neuropeptide Y (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083589177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
M Busch‐Sørensen, SP Sheikh… - Journal of …, 1989 - Wiley Online Library
The regional distribution of neuropeptide Y (NPY) immunoreactivity and receptor binding was studied in the porcine CNS. The highest amounts of immunoreactive NPY were found in …
Number of citations: 46 onlinelibrary.wiley.com
T Shan, Y Wang, J Guo, X Chu, J Liu… - … -Australasian Journal of …, 2008 - animbiosci.org
To determine if body weight change is directly related to altered leptin and neuropeptide Y (NPY) gene expression, we assessed adipose tissue weight, percent body fat, leptin and NPY …
Number of citations: 4 www.animbiosci.org
P Chanez, D Springall, AM Vignola… - American journal of …, 1998 - atsjournals.org
Neuropeptides act on most of the components of the bronchial environment. They influence bronchomotor tone and bronchial vascular caliber and permeability. To investigate the …
Number of citations: 107 www.atsjournals.org
JC Bornstein, JB Furness - Journal of the autonomic nervous system, 1988 - Elsevier
Neither submucous ganglia, nor intestinal secretomotor reflexes are mentioned in the majority of the textbooks of physiology; because it has been realized only very recently that the …
Number of citations: 222 www.sciencedirect.com
AW Duggan, RC Riley, MA Mark, SJA MacMillan… - Neuroscience, 1995 - Elsevier
Microprobes bearing immobilized antibodies to the C-terminus of substance P were used to measure release of this neuropeptide in the spinal cord of the anaesthetized spinal cat in …
Number of citations: 61 www.sciencedirect.com
DR Springall, JM Polak, L Howard, RF Power… - Am Rev Respir …, 1990 - atsjournals.org
Respiratory tract nerves have cell bodies outside (sensory, sympathetic) and inside (parasympathetic) the organ and contain bioactive peptides. These include calcitonin gene-related …
Number of citations: 81 www.atsjournals.org

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